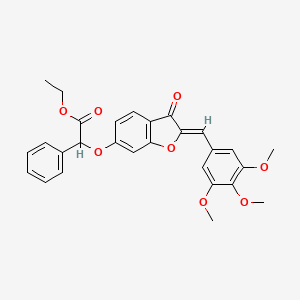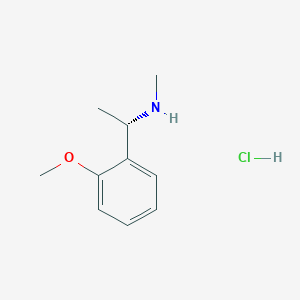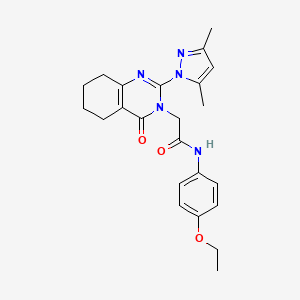![molecular formula C18H19BrN4O2 B2658460 2-(4-bromophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone CAS No. 2034254-04-9](/img/structure/B2658460.png)
2-(4-bromophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-bromophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone” is a complex organic molecule. It contains a pyrrolo[3,4-d]pyrimidine core, which is a type of heterocyclic compound . Heterocycles are very important in organic chemistry and biochemistry, and many drugs and natural products contain these types of structures .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. It would likely require advanced techniques such as X-ray crystallography or NMR spectroscopy to fully elucidate .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The bromophenyl group could potentially undergo reactions such as nucleophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Research has demonstrated the microwave-assisted synthesis of novel pyrimidine derivatives, showcasing efficient methods that offer cleaner reaction conditions and enhanced yields compared to conventional synthesis techniques. These methods provide a framework for the development of compounds with potential analgesic activities, devoid of ulcerogenic effects (Chaudhary et al., 2012).
- Studies on the hydrogen-bonding patterns of enaminones related to the compound of interest reveal insights into their structural characteristics, highlighting the significance of intramolecular interactions in determining the molecular conformation and stability of these compounds (Balderson et al., 2007).
Potential Therapeutic Applications
- The synthesis and evaluation of novel pyrimidines and thiazolidinones have been explored, with some compounds showing promising antibacterial activity. This suggests potential therapeutic applications for related structures in treating bacterial infections (Merugu et al., 2010).
- Research into dihydropyrimidinone derivatives containing morpholine and piperazine moieties has yielded compounds synthesized through an efficient and simple method. These compounds may hold significance for drug discovery efforts targeting various diseases (Bhat et al., 2018).
Imaging and Diagnostic Applications
- The development of [11C]HG-10-102-01 as a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease showcases the application of structurally similar compounds in neuroimaging, providing a tool for the diagnosis and study of neurodegenerative diseases (Wang et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-bromophenyl)-1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN4O2/c19-15-3-1-13(2-4-15)9-17(24)23-11-14-10-20-18(21-16(14)12-23)22-5-7-25-8-6-22/h1-4,10H,5-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGZCSAEDYIRPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-hydroxyphenyl)-N'-[(1E)-(4-nitrophenyl)methylidene]furan-3-carbohydrazide](/img/structure/B2658379.png)

![2-[1-(5-Chloropyrimidin-2-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2658382.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2658383.png)
![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]glycine](/img/structure/B2658384.png)



![2-bromo-3-methyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2658392.png)
![4-(4-Ethylphenoxy)-6-{4-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine](/img/structure/B2658394.png)
![(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine](/img/structure/B2658396.png)



